6-Bromo-4-(dimethoxymethyl)quinazoline
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Overview
Description
6-Bromo-4-(dimethoxymethyl)quinazoline is a chemical compound with the molecular formula C11H11BrN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Mechanism of Action
Target of Action
6-Bromo-4-(dimethoxymethyl)quinazoline is a quinazoline derivative that has been found to have significant biological activities . It has been identified as an inhibitor of histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins play a crucial role in the methylation of histones, which is a key process in the regulation of gene expression.
Mode of Action
The compound interacts with its targets, G9a and GLP, by establishing hydrogen bonds and other important interactions with key residues . This interaction inhibits the activity of these proteins, leading to changes in the methylation status of histones and, consequently, alterations in gene expression .
Biochemical Pathways
The inhibition of G9a and GLP by this compound affects the histone methylation pathway . This can lead to downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis, which are all regulated by gene expression.
Result of Action
The primary result of the action of this compound is the alteration of gene expression due to changes in histone methylation . This can lead to various cellular effects, depending on the specific genes affected. For instance, it has been shown to have antiproliferative activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Bromo-4-(dimethoxymethyl)quinazoline are not fully understood yet. Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups of the quinazoline derivative.
Cellular Effects
Research on this compound and its cellular effects is limited. Some quinazoline derivatives have been found to exhibit cytotoxic activities against cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(dimethoxymethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method involves the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form a brominated intermediate. This intermediate is then reacted with phenyl isothiocyanate in ethanol to obtain the desired quinazoline derivative .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(dimethoxymethyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-4-(dimethoxymethyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential anticancer agents due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethoxymethyl)quinazoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromoquinazoline: Lacks the dimethoxymethyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
6-Bromo-4-(dimethoxymethyl)quinazoline is unique due to the presence of both the bromine atom and the dimethoxymethyl group. This combination of functional groups can enhance its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
6-bromo-4-(dimethoxymethyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-11(16-2)10-8-5-7(12)3-4-9(8)13-6-14-10/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWWVBLIVZLNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=NC2=C1C=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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